(Z)-Hex-2-ene, 5-methyl-

Vue d'ensemble

Description

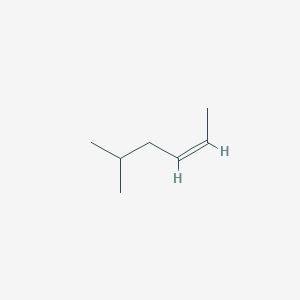

(Z)-Hex-2-ene, 5-methyl- is an organic compound classified as an alkene. It features a double bond between the second and third carbon atoms in the hexene chain, with a methyl group attached to the fifth carbon. The (Z)-configuration indicates that the higher priority substituents on the double-bonded carbons are on the same side, making it a cis-isomer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(Z)-Hex-2-ene, 5-methyl- can be synthesized through various methods, including:

Alkene Isomerization: Starting from (E)-Hex-2-ene, 5-methyl-, the compound can be isomerized to the (Z)-form using catalysts such as palladium on carbon under hydrogenation conditions.

Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. For instance, reacting 5-methylpentanal with a suitable ylide can yield (Z)-Hex-2-ene, 5-methyl-.

Industrial Production Methods

Industrial production of (Z)-Hex-2-ene, 5-methyl- typically involves large-scale catalytic processes. One common method is the selective hydrogenation of alkynes using Lindlar’s catalyst, which can produce the (Z)-alkene selectively.

Analyse Des Réactions Chimiques

Types of Reactions

(Z)-Hex-2-ene, 5-methyl- undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.

Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the double bond to form hexane, 5-methyl-.

Substitution: Halogenation reactions with bromine or chlorine can add halogens across the double bond, forming dihalides.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, osmium tetroxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Bromine, chlorine.

Major Products

Oxidation: Epoxides, diols.

Reduction: Hexane, 5-methyl-.

Substitution: Dihalides.

Applications De Recherche Scientifique

Chemical Synthesis

a. Precursor in Organic Synthesis

(Z)-Hex-2-ene, 5-methyl- serves as a valuable intermediate in the synthesis of various organic compounds. Its double bond allows for reactions such as:

- Hydrogenation: The addition of hydrogen can convert (Z)-Hex-2-ene, 5-methyl- into saturated hydrocarbons, which are important in producing fuels and lubricants.

- Hydroboration-Oxidation: This reaction can be used to synthesize alcohols from alkenes, making (Z)-Hex-2-ene, 5-methyl- a useful starting material for producing alcohol derivatives.

b. Polymer Production

The compound can be polymerized to produce polyolefins, which are widely used in the manufacture of plastics and elastomers. The presence of the double bond in (Z)-Hex-2-ene, 5-methyl- facilitates its incorporation into polymer chains, enhancing the properties of the resulting materials.

Flavor and Fragrance Industry

(Z)-Hex-2-ene, 5-methyl-, due to its pleasant odor profile, is utilized in the flavor and fragrance industry. It can be used as:

- Flavoring Agent: Its chemical structure contributes to fruity flavors that are desirable in food products.

- Fragrance Component: The compound is incorporated into perfumes and scented products to provide a fresh scent.

Agricultural Applications

a. Pesticide Formulation

Research indicates that (Z)-Hex-2-ene, 5-methyl- can be involved in the formulation of certain pesticides. Its properties may enhance the effectiveness of active ingredients or serve as a solvent or carrier for pesticide formulations.

b. Plant Growth Regulation

Studies have suggested that alkenes like (Z)-Hex-2-ene, 5-methyl-, may play roles in plant growth regulation by acting as signaling molecules that influence plant development and responses to environmental stressors.

Case Studies

Case Study 1: Hydrogenation Reactions

In a study conducted by Rogers and Dejroongruang (1988), the enthalpy of hydrogenation for various alkenes including (Z)-Hex-2-ene, 5-methyl-, was measured. The findings indicated that hydrogenation reactions involving this compound are exothermic with a ΔrH° value of -116.3 kJ/mol when conducted in a liquid phase with hydrocarbons as solvents .

| Reaction | ΔrH° (kJ/mol) | Method | Reference |

|---|---|---|---|

| Hydrogenation of (Z)-Hex-2-ene, 5-methyl- | -116.3 ± 0.3 | Liquid Phase | Rogers and Dejroongruang, 1988 |

Case Study 2: Polymerization Properties

Research on the polymerization behavior of (Z)-Hex-2-ene, 5-methyl-, has shown that it can be effectively polymerized using Ziegler-Natta catalysts to produce high-density polyethylene with desirable mechanical properties .

Mécanisme D'action

The mechanism of action of (Z)-Hex-2-ene, 5-methyl- involves its interaction with molecular targets through its double bond and methyl group. The double bond allows for various addition reactions, while the methyl group can influence the compound’s reactivity and interaction with enzymes and receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-Hex-2-ene, 5-methyl-: The trans-isomer of the compound, with substituents on opposite sides of the double bond.

Hex-1-ene, 5-methyl-: An isomer with the double bond at a different position.

Hex-3-ene, 5-methyl-: Another positional isomer with the double bond between the third and fourth carbons.

Uniqueness

(Z)-Hex-2-ene, 5-methyl- is unique due to its (Z)-configuration, which can result in different physical and chemical properties compared to its (E)-isomer. This configuration can influence its reactivity, boiling point, and interaction with other molecules.

Activité Biologique

(Z)-Hex-2-ene, 5-methyl- (CAS Number: 13151-17-2) is an organic compound classified as an alkene. It possesses a double bond between carbon atoms and has significant biological activity that warrants detailed investigation. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

- Molecular Formula : C₇H₁₄

- Molecular Weight : 98.1861 g/mol

- IUPAC Name : (Z)-5-Methyl-2-hexene

- Structure : The compound is characterized by a double bond between the second and third carbon atoms, with a methyl group attached to the fifth carbon.

Biological Activity Overview

The biological activities of (Z)-Hex-2-ene, 5-methyl- are primarily linked to its interactions with various biological systems, including antimicrobial properties and potential roles in metabolic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various alkenes, including (Z)-Hex-2-ene, 5-methyl-. Research indicates that compounds with similar structures can inhibit the growth of pathogenic bacteria. For instance:

Mechanistic Insights

The biological mechanisms underlying the activity of (Z)-Hex-2-ene, 5-methyl- may involve interactions at the cellular level:

- Cell Membrane Disruption : Alkenes are known to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Enzymatic Inhibition : Compounds like (Z)-Hex-2-ene may inhibit key enzymes involved in metabolic pathways, affecting microbial growth and survival.

Case Studies

- Antimicrobial Efficacy :

- Toxicological Assessments :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ |

| Molecular Weight | 98.1861 g/mol |

| CAS Number | 13151-17-2 |

| Antimicrobial Activity | Potentially active against certain pathogens |

| Mechanism of Action | Membrane disruption, enzymatic inhibition |

Propriétés

IUPAC Name |

(Z)-5-methylhex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBKCPRDHLITSE-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13151-17-2 | |

| Record name | 5-Methyl-2-hexene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013151172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-2-HEXENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POQ2TVS2I5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.